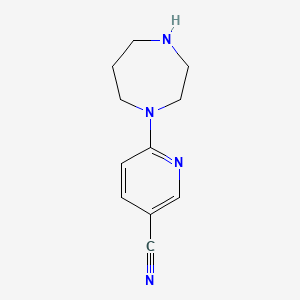

6-(1,4-Diazepan-1-yl)nicotinonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >30.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(1,4-diazepan-1-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c12-8-10-2-3-11(14-9-10)15-6-1-4-13-5-7-15/h2-3,9,13H,1,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWTOGESBXYCVMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372628 | |

| Record name | 6-(1,4-Diazepan-1-yl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671224 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

683274-59-1 | |

| Record name | 6-(1,4-Diazepan-1-yl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(1,4-Diazepan-1-yl)nicotinonitrile: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise yet thorough overview of 6-(1,4-Diazepan-1-yl)nicotinonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document outlines its molecular structure, physicochemical properties, and presents a putative synthetic pathway. Due to the limited availability of specific experimental data for this particular molecule in publicly accessible literature, this guide features a generalized, representative experimental protocol for the synthesis of related substituted nicotinonitrile derivatives. This is supplemented by a logical workflow diagram illustrating a potential synthetic route. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel diazepane-containing compounds for therapeutic applications.

Molecular Structure and Physicochemical Properties

This compound is a chemical compound featuring a nicotinonitrile core substituted with a 1,4-diazepane ring. The structural representation and key physicochemical properties are summarized below.

Molecular Structure

The chemical structure of this compound is characterized by a pyridine ring with a nitrile group at the 3-position and a 1,4-diazepan-1-yl group at the 6-position.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₄N₄ | [1][2] |

| Molecular Weight | 202.26 g/mol | [1][2] |

| CAS Number | 683274-59-1 | [1] |

Synthesis and Experimental Protocols

Detailed experimental protocols for the specific synthesis of this compound are not extensively reported in peer-reviewed literature. However, a general and plausible synthetic route can be extrapolated from established methods for the synthesis of similar substituted nicotinonitriles and other diazepine derivatives. A representative protocol is detailed below.

General Synthetic Protocol for 6-substituted Nicotinonitriles

The synthesis of this compound would likely proceed via a nucleophilic aromatic substitution reaction. A common precursor for such a synthesis is a halo-substituted nicotinonitrile, such as 6-chloronicotinonitrile. The diazepine ring is then introduced by reaction with 1,4-diazepane.

Materials and Reagents:

-

6-Chloronicotinonitrile

-

1,4-Diazepane

-

A suitable base (e.g., triethylamine, potassium carbonate)

-

An appropriate solvent (e.g., dimethylformamide (DMF), acetonitrile)

-

Reagents for workup and purification (e.g., ethyl acetate, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

-

To a solution of 6-chloronicotinonitrile (1.0 equivalent) in a suitable solvent such as DMF, add 1,4-diazepane (1.1 to 1.5 equivalents) and a base like triethylamine (2.0 equivalents).

-

The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) for a period of 2 to 24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Characterization:

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Logical Workflow and Diagrams

Due to the absence of specific published signaling pathways or detailed experimental workflows for this compound, a logical diagram representing a plausible synthetic workflow is provided below.

Caption: A logical workflow for the synthesis of this compound.

Conclusion

References

6-(1,4-Diazepan-1-yl)nicotinonitrile: A Technical Guide to Solubility and Stability Assessment

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental solubility and stability data for 6-(1,4-Diazepan-1-yl)nicotinonitrile (CAS: 683274-59-1) is limited. This guide provides a comprehensive overview of the standardized experimental protocols and data presentation formats that are essential for the physicochemical characterization of this and other research compounds, in line with pharmaceutical industry best practices.

Introduction

This compound is a chemical entity with potential applications in research and drug discovery.[1][2][3][4] A thorough understanding of its solubility and stability is paramount for its progression through the development pipeline. These fundamental physicochemical properties influence formulation development, bioavailability, and the design of preclinical and clinical studies. This document outlines the requisite experimental methodologies for generating robust solubility and stability profiles.

Section 1: Solubility Determination

Solubility is a critical determinant of a drug candidate's absorption and bioavailability.[5] It is typically assessed through two primary methodologies: kinetic and thermodynamic solubility assays.

Experimental Protocol: Kinetic Solubility Assay

Kinetic solubility is often employed in early drug discovery for high-throughput screening of compounds.[6][7] It measures the solubility of a compound that is rapidly precipitated from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer.[7][8]

Objective: To rapidly assess the aqueous solubility of a test compound under non-equilibrium conditions.

Methodology: Nephelometric Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.

-

Buffer Addition: Add 98 µL of aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well to achieve the desired final compound concentration.

-

Mixing and Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 2 hours).[9][10]

-

Measurement: Measure the light scattering of the solutions in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.

-

Data Analysis: A solubility value is determined by comparing the light scattering of the test compound to that of a set of standards or by identifying the concentration at which precipitation is first observed.

Experimental Protocol: Thermodynamic Solubility Assay

Thermodynamic, or equilibrium, solubility is considered the "true" solubility of a compound and is crucial for formulation development.[5][11] It is determined by measuring the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[11]

Objective: To determine the equilibrium solubility of a test compound in a specific solvent system.

Methodology: Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, 9.0) or relevant biorelevant media (e.g., FaSSIF, FeSSIF).[12]

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration (using a low-binding filter, e.g., 0.45 µm PVDF).

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: Construct a calibration curve from standards of known concentrations. Use the curve to determine the concentration of the compound in the saturated supernatant, which represents the thermodynamic solubility.

Data Presentation: Solubility

Quantitative solubility data should be presented in a clear and structured format.

| Assay Type | Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | PBS | 7.4 | 25 | Hypothetical Value | Hypothetical Value |

| Thermodynamic | Acetate Buffer | 5.0 | 25 | Hypothetical Value | Hypothetical Value |

| Thermodynamic | Phosphate Buffer | 7.4 | 25 | Hypothetical Value | Hypothetical Value |

| Thermodynamic | Borate Buffer | 9.0 | 37 | Hypothetical Value | Hypothetical Value |

Section 2: Stability Assessment

Stability testing is essential to understand how the quality of a drug substance changes over time under the influence of various environmental factors.[13] Forced degradation (or stress testing) is a critical component of this assessment.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are conducted under conditions more severe than accelerated stability testing and are designed to identify potential degradation products and establish degradation pathways.[13][14] These studies are mandated by regulatory bodies like the ICH.[13][15]

Objective: To evaluate the intrinsic stability of the drug substance by subjecting it to stress conditions and to develop a stability-indicating analytical method.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v) at a concentration of approximately 1 mg/mL.

-

Stress Conditions: Expose the stock solution to the following conditions, typically aiming for 5-20% degradation of the active ingredient:[14][16]

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before analysis.[17]

-

Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.[17]

-

Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for a specified time.[17]

-

Thermal Degradation: Expose the solid compound and the solution to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose the solid compound and the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13][16] A control sample should be protected from light.

-

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. A photodiode array (PDA) detector is crucial for assessing peak purity and identifying the emergence of degradation products.

Analytical Method: Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the drug substance in the presence of its impurities, excipients, and degradation products.[18]

Typical HPLC Parameters (Starting Conditions):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A time-gradient elution program to separate the parent compound from any degradants.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by the UV absorbance maximum of this compound.

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

Method development involves optimizing these parameters to achieve adequate resolution between the parent peak and all degradation product peaks.[19]

Data Presentation: Stability

Results from the forced degradation study should be tabulated to summarize the extent of degradation under each stress condition.

| Stress Condition | Duration | % Assay of Parent Compound | % Degradation | Number of Degradants |

| Control (Unstressed) | - | Hypothetical 100.0 | Hypothetical 0.0 | Hypothetical 0 |

| 0.1 M HCl | 8 hours | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| 0.1 M NaOH | 4 hours | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| 3% H₂O₂ | 24 hours | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Thermal (80°C, Solid) | 48 hours | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Photolytic (ICH Q1B) | 7 days | Hypothetical Value | Hypothetical Value | Hypothetical Value |

Section 3: Visualized Workflows

Thermodynamic Solubility Workflow

References

- 1. scbt.com [scbt.com]

- 2. This compound [oakwoodchemical.com]

- 3. scbt.com [scbt.com]

- 4. scbt.com [scbt.com]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. enamine.net [enamine.net]

- 11. evotec.com [evotec.com]

- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. ijcrt.org [ijcrt.org]

- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 17. scispace.com [scispace.com]

- 18. web.vscht.cz [web.vscht.cz]

- 19. chromatographyonline.com [chromatographyonline.com]

Predicted Biological Activity of Diazepanyl-Nicotinonitrile Compounds: A Technical Guide for Drug Discovery Professionals

Introduction

The diazepanyl-nicotinonitrile scaffold represents a novel chemical entity with the potential for diverse biological activities. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the predicted biological activity of this compound class. While specific experimental data on diazepanyl-nicotinonitrile compounds is not yet widely published, this document outlines the key experimental protocols and theoretical considerations for evaluating their potential as therapeutic agents. The guide focuses on three primary areas of investigation: kinase inhibition, G-protein coupled receptor (GPCR) modulation, and central nervous system (CNS) penetration.

Predicted Kinase Inhibition Activity

Protein kinases are critical regulators of cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[1][2] The diazepanyl-nicotinonitrile scaffold may possess the necessary structural features to interact with the ATP-binding site of various kinases.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of a novel compound series, such as diazepanyl-nicotinonitrile derivatives, would be quantified by determining their half-maximal inhibitory concentration (IC50) against a panel of kinases. This data is crucial for assessing potency and selectivity.

Table 1: Hypothetical Kinase Inhibition Profile of Diazepanyl-Nicotinonitrile Compounds

| Compound ID | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Kinase C IC50 (nM) | Kinase D IC50 (nM) | Kinase E IC50 (nM) |

| DZN-001 | 25 | 1500 | >10,000 | 12 | 800 |

| DZN-002 | 15 | 800 | >10,000 | 8 | 550 |

| DZN-003 | 180 | 3500 | >10,000 | 150 | 1200 |

| Staurosporine (Control) | 5 | 10 | 20 | 2 | 15 |

IC50 values are determined using a luminescence-based kinase assay. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[1]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the IC50 of a compound against a specific kinase by measuring ADP production, which is proportional to kinase activity.[1]

Materials:

-

Kinase of interest

-

Kinase substrate peptide

-

ATP

-

Diazepanyl-nicotinonitrile test compounds

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

-

Kinase Reaction:

-

In a multi-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

-

Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

-

Visualization: Kinase Inhibition Assay Workflow

Caption: Workflow for a luminescence-based kinase inhibition assay.

Predicted G-Protein Coupled Receptor (GPCR) Modulation

GPCRs are a large family of transmembrane receptors that play a central role in cellular signaling and are major drug targets.[3][4] The diazepanyl-nicotinonitrile structure could potentially interact with various GPCRs as an agonist or antagonist.

Data Presentation: GPCR Activity Profile

The effect of diazepanyl-nicotinonitrile compounds on GPCR activity can be quantified by measuring their EC50 (for agonists) or IC50 (for antagonists) values in cell-based assays that monitor downstream signaling events, such as changes in intracellular calcium or cAMP levels.

Table 2: Hypothetical GPCR Modulation Profile of Diazepanyl-Nicotinonitrile Compounds

| Compound ID | Target GPCR | Assay Type | Agonist EC50 (nM) | Antagonist IC50 (nM) |

| DZN-001 | GPCR-X | Calcium Flux | 50 | >10,000 |

| DZN-002 | GPCR-X | Calcium Flux | >10,000 | 120 |

| DZN-003 | GPCR-Y | cAMP Accumulation | 250 | >10,000 |

| DZN-004 | GPCR-Y | cAMP Accumulation | >10,000 | 75 |

Experimental Protocol: Cell-Based GPCR Activation Assay (Calcium Flux)

This protocol describes a method to assess GPCR activation by measuring changes in intracellular calcium concentration upon ligand binding, typically for Gαq-coupled receptors.[4]

Materials:

-

HEK293 cells (or other suitable cell line) transiently or stably expressing the target GPCR

-

Diazepanyl-nicotinonitrile test compounds

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Black, clear-bottom 96-well or 384-well plates

Procedure:

-

Cell Plating: Seed the GPCR-expressing cells into the multi-well plates and culture overnight.

-

Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye diluted in assay buffer. Incubate for 1 hour at 37°C.

-

Compound Addition:

-

Prepare serial dilutions of the test compounds.

-

Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Add the test compounds to the wells while simultaneously monitoring fluorescence.

-

-

Data Analysis:

-

Measure the change in fluorescence intensity over time.

-

For agonists, plot the peak fluorescence response against the logarithm of the compound concentration and fit to a sigmoidal curve to determine the EC50.

-

For antagonists, pre-incubate the cells with the test compound before adding a known agonist. Plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50.

-

Visualization: Gαq-Coupled GPCR Signaling Pathway

Caption: Simplified Gαq-coupled GPCR signaling cascade.

Predicted Central Nervous System (CNS) Activity

For compounds targeting neurological or psychiatric disorders, the ability to cross the blood-brain barrier (BBB) is critical.[5] The physicochemical properties of diazepanyl-nicotinonitrile compounds will determine their potential for CNS penetration.

Data Presentation: CNS Penetration Parameters

Several parameters are used to predict and measure CNS penetration. In silico models can provide initial estimates, while in vitro and in vivo assays offer more definitive data.

Table 3: Hypothetical CNS Penetration Profile of Diazepanyl-Nicotinonitrile Compounds

| Compound ID | cLogP | TPSA (Ų) | MW ( g/mol ) | In Vitro Efflux Ratio (MDCK-MDR1) | In Vivo Kp,uu (rat) |

| DZN-001 | 2.8 | 65 | 380 | 1.5 | 0.8 |

| DZN-002 | 3.5 | 75 | 410 | 4.2 | 0.2 |

| DZN-003 | 1.5 | 90 | 450 | 1.2 | 0.5 |

cLogP, TPSA, and MW are calculated physicochemical properties. The efflux ratio is determined from an in vitro MDCK-MDR1 assay. Kp,uu is the unbound brain-to-plasma concentration ratio determined from in vivo studies.[5][6]

Experimental Protocol: In Vitro Blood-Brain Barrier Model (MDCK-MDR1 Assay)

This assay is commonly used to assess a compound's permeability and its potential as a substrate for the P-glycoprotein (P-gp) efflux transporter, a key component of the BBB.[5][6][7]

Materials:

-

MDCK-MDR1 cells (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene)

-

Transwell inserts

-

Diazepanyl-nicotinonitrile test compounds

-

Transport buffer (e.g., HBSS)

-

LC-MS/MS system for compound quantification

Procedure:

-

Cell Seeding: Seed MDCK-MDR1 cells onto Transwell inserts and culture until a confluent monolayer is formed, typically 4-7 days.

-

Permeability Measurement (Apical to Basolateral - A-B):

-

Add the test compound to the apical (A) side of the Transwell.

-

At various time points, take samples from the basolateral (B) side.

-

-

Permeability Measurement (Basolateral to Apical - B-A):

-

Add the test compound to the basolateral (B) side of the Transwell.

-

At various time points, take samples from the apical (A) side.

-

-

Sample Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

-

Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for P-gp efflux.

-

Visualization: Logic Diagram for CNS Drug Candidate Selection

Caption: Decision-making workflow for assessing CNS penetration.

This technical guide provides a foundational framework for the investigation of the biological activity of novel diazepanyl-nicotinonitrile compounds. By systematically applying the outlined experimental protocols for kinase inhibition, GPCR modulation, and CNS penetration, researchers can effectively profile this new chemical scaffold. The resulting data will be instrumental in elucidating the therapeutic potential and guiding the future development of this promising class of molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

In Silico Screening of 6-(1,4-Diazepan-1-yl)nicotinonitrile: A Technical Guide to Target Identification and Early-Stage Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico screening workflow for the characterization of 6-(1,4-Diazepan-1-yl)nicotinonitrile, a novel small molecule with potential therapeutic applications in the central nervous system (CNS). Due to the structural similarity of the 1,4-diazepan moiety to benzodiazepines, this document hypothesizes the Gamma-Aminobutyric Acid type A (GABA-A) receptor as a primary biological target. The guide provides detailed methodologies for virtual screening, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, to assess the compound's potential efficacy and safety profile. All quantitative data are presented in structured tables, and key processes are visualized through Graphviz diagrams to facilitate understanding and replication of the described protocols.

Introduction

This compound is a synthetic organic compound featuring a nicotinonitrile core linked to a 1,4-diazepan ring.[1] While specific biological activity for this compound is not extensively documented in publicly available literature, its structural resemblance to known CNS-active agents, particularly those containing a diazepine ring system, suggests a potential interaction with neurological targets.[2] The 1,4-diazepan ring is a core component of benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[3] These effects are primarily mediated through the allosteric modulation of GABA-A receptors.[4]

This guide presents a systematic in silico approach to investigate the potential of this compound as a modulator of GABA-A receptors. The workflow encompasses target identification, ligand and protein structure preparation, molecular docking simulations to predict binding affinity and mode, and computational ADMET profiling to evaluate its drug-like properties.

Hypothesized Target and Signaling Pathway

Based on the structural features of this compound, the primary hypothesized molecular target is the GABA-A receptor. GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the CNS.[5] The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a reduction in its excitability.[6] Benzodiazepines bind to a distinct allosteric site on the GABA-A receptor, enhancing the effect of GABA and increasing the frequency of chloride channel opening.[7]

GABA-A Receptor Signaling Pathway

The canonical GABA-A receptor signaling pathway is initiated by the binding of the neurotransmitter GABA. This event triggers a conformational change in the receptor, opening the integrated chloride channel and allowing chloride ions to flow into the neuron. The influx of negatively charged ions hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential in response to excitatory stimuli. Modulators like benzodiazepines enhance this inhibitory effect.

References

- 1. scbt.com [scbt.com]

- 2. Chemical structure and biological activity of the diazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzo- and thienobenzo- diazepines: multi-target drugs for CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABA receptor - Wikipedia [en.wikipedia.org]

- 6. studysmarter.co.uk [studysmarter.co.uk]

- 7. creative-diagnostics.com [creative-diagnostics.com]

The Therapeutic Promise of Nicotinonitrile Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Anticancer, Neuroprotective, Metabolic, and Antimicrobial Applications

The nicotinonitrile scaffold, a pyridine ring bearing a cyano group, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a remarkable breadth of therapeutic potential, showing promise in oncology, neurodegenerative disorders, metabolic diseases, and infectious diseases. This technical guide provides a comprehensive overview of the current landscape of nicotinonitrile derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to evaluate them. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Anticancer Applications: Targeting Key Signaling Pathways

Nicotinonitrile derivatives have exhibited potent- in vitro and in vivo anticancer activity across a range of malignancies. Their mechanisms of action are often centered on the inhibition of critical protein kinases and the modulation of apoptotic pathways.

PIM-1 Kinase Inhibition

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis. Overexpression of PIM-1 kinase is associated with various cancers, making it an attractive therapeutic target.

Several nicotinonitrile derivatives have been identified as potent PIM-1 kinase inhibitors. For instance, compound 7b (a nicotinonitrile-based derivative) demonstrated remarkable cytotoxicity against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines with IC50 values of 3.58 µM and 3.60 µM, respectively.[1] This compound also exhibited potent PIM-1 kinase inhibition with an IC50 value of 18.9 nM.[1] Mechanistically, inhibition of PIM-1 by these derivatives leads to the induction of apoptosis, as evidenced by an increase in apoptotic cell death and cell cycle arrest at the G1 phase.[1]

Signaling Pathway of PIM-1 Kinase Inhibition by Nicotinonitrile Derivatives

Figure 1: PIM-1 Kinase Inhibition Pathway.

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Nicotinamide derivatives, closely related to nicotinonitriles, have been designed as potent VEGFR-2 inhibitors.

Signaling Pathway of VEGFR-2 Inhibition by Nicotinonitrile Derivatives

Figure 2: VEGFR-2 Inhibition Pathway.

Modulation of Apoptosis: Survivin and Bcl-2

Many nicotinonitrile derivatives exert their anticancer effects by inducing apoptosis. This is often achieved by downregulating anti-apoptotic proteins such as Survivin and Bcl-2. For instance, certain derivatives have been shown to decrease the expression of these proteins, leading to the activation of caspases and subsequent programmed cell death.

Logical Relationship of Apoptosis Modulation

Figure 3: Apoptosis Modulation by Nicotinonitriles.

Quantitative Anticancer Data

The following tables summarize the in vitro cytotoxic activity of representative nicotinonitrile derivatives against various cancer cell lines.

Table 1: Cytotoxic Activity of Nicotinonitrile Derivatives (IC50 in µM)

| Compound/Derivative | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | HCT-116 (Colon) | PC-3 (Prostate) | Reference |

| Compound 7b | 3.58 | - | - | - | 3.60 | [1] |

| Compound 11 | Promising | Promising | Inactive | - | - | [2] |

| Compound 12 | Promising | Promising | Inactive | - | - | [2] |

| Pyridine derivative 13 | - | 8.78 ± 0.7 µg/mL | - | - | - | [3] |

| Pyrazolopyridine 19 | - | 5.16 ± 0.4 µg/mL | - | - | - | [3] |

Table 2: Enzyme Inhibitory Activity of Nicotinonitrile Derivatives (IC50)

| Compound/Derivative | Target Enzyme | IC50 | Reference |

| Compound 4k | PIM-1 Kinase | 21.2 nM | [1] |

| Compound 7b | PIM-1 Kinase | 18.9 nM | [1] |

Neuroprotective Applications: Modulating Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors (nAChRs) are implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Nicotinonitrile derivatives, as modulators of nAChRs, have shown neuroprotective effects in preclinical models.

Activation of α7 nAChRs by nicotinic compounds can trigger downstream signaling cascades that promote neuronal survival. This includes the activation of the PI3K/Akt pathway, which in turn upregulates anti-apoptotic proteins like Bcl-2.

Signaling Pathway of nAChR-Mediated Neuroprotection

Figure 4: nAChR-Mediated Neuroprotection Pathway.

Metabolic Disorders: Targeting Key Enzymes

Recent research has highlighted the potential of nicotinonitrile derivatives in the management of metabolic disorders such as obesity and type 2 diabetes. Their mechanism of action in this context often involves the inhibition of enzymes crucial for metabolic regulation.

Nicotinamide N-Methyltransferase (NNMT) Inhibition

NNMT is an enzyme that plays a significant role in energy metabolism.[4] Elevated NNMT expression is associated with obesity and type 2 diabetes.[4] Inhibition of NNMT has been shown to increase energy expenditure, reduce body weight, and improve insulin sensitivity.[4] Small molecule inhibitors of NNMT, including those with a nicotinonitrile-like scaffold, are being explored as potential therapeutics for metabolic diseases.[4]

Diacylglycerol O-Acyltransferase 2 (DGAT2) Inhibition

DGAT2 is a key enzyme in the synthesis of triglycerides.[5] Inhibition of DGAT2 can reduce the accumulation of triglycerides in the liver and adipose tissue, which is a hallmark of conditions like non-alcoholic fatty liver disease (NAFLD) and obesity.[2][5] Nicotinic acid, a related compound, is known to inhibit DGAT2.[6] Pyrazolopyridine and triazolopyridine derivatives, which share structural similarities with nicotinonitriles, are being investigated as DGAT2 inhibitors for metabolic disorders.[5]

Metabolic Regulation by Nicotinonitrile Derivatives

Figure 5: Metabolic Regulation Pathways.

Antimicrobial Applications: A Broad Spectrum of Activity

Nicotinonitrile derivatives have demonstrated promising activity against a variety of bacterial and fungal pathogens.

Antibacterial Activity

These compounds have shown efficacy against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[7][8] The exact mechanisms of action are still under investigation but may involve the disruption of essential cellular processes in bacteria.

Antifungal Activity

Several nicotinonitrile and nicotinohydrazide derivatives have been reported to possess significant antifungal properties against strains such as Candida albicans and Aspergillus niger.[7] Mechanistic studies on some derivatives suggest that their antifungal action may be due to the inhibition of succinate dehydrogenase (SDH), leading to the accumulation of reactive oxygen species (ROS) and cell membrane damage.[1]

Table 3: Antimicrobial Activity of Nicotinonitrile Derivatives

| Compound/Derivative | Microorganism | Activity | Reference |

| Compound 2b | Candida albicans, Aspergillus niger | Antifungal activity | [7] |

| Compound 5c | Escherichia coli, Bacillus subtilis | Antibacterial activity | [7] |

| Compound 7b | Escherichia coli, Bacillus subtilis | Antibacterial activity | [7] |

| Compound 8c | Escherichia coli, Bacillus subtilis | Antibacterial activity | [7] |

| Compound 10c | Candida albicans, Aspergillus niger, E. coli, B. subtilis | Antifungal & Antibacterial | [7] |

| Compound 15a | Escherichia coli, Bacillus subtilis | Antibacterial activity | [7] |

| Compound 46 | S. aureus, E. coli, S. mutans | MIC/MBC of 4.8/9.6 µM and 9.6/19.7 µM | [8] |

| Compound 47 | E. coli (Gram-negative), S. aureus (Gram-positive) | High activity, Moderate activity | [8] |

| Compound 48a, 48b | S. aureus (Gram-positive) | MIC = 17.6 and 16.8 µg/mL | [8] |

| Compound 49 | E. coli (Gram-negative) | MIC = 9.6 µg/mL | [8] |

| Compound 50 | Gram-positive and Gram-negative strains | MIC = 3.9 µg/mL | [8] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the synthesis and evaluation of nicotinonitrile derivatives.

General Synthesis of Nicotinonitrile Derivatives

A common method for the synthesis of nicotinonitrile derivatives involves a one-pot, three-component reaction. For example, the reaction of an appropriate acetophenone derivative with 2-chloroquinoline-3-carbaldehyde and ammonium acetate in ethanol at room temperature can yield 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives.[9]

Experimental Workflow for Synthesis

Figure 6: General Synthesis Workflow.

In Vitro Kinase Inhibition Assay (PIM-1 and VEGFR-2)

The inhibitory activity of nicotinonitrile derivatives against protein kinases is typically determined using in vitro kinase assays. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Protocol Outline:

-

Reagent Preparation: Prepare serial dilutions of the test compound (nicotinonitrile derivative) in a suitable buffer. Prepare solutions of the kinase (e.g., recombinant human PIM-1 or VEGFR-2), a suitable substrate, and ATP.

-

Kinase Reaction: In a 96- or 384-well plate, combine the kinase, substrate, ATP, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45-60 minutes) to allow the enzymatic reaction to proceed.

-

Detection: Add a detection reagent (e.g., Kinase-Glo®) that generates a luminescent signal proportional to the amount of ATP remaining.

-

Data Analysis: Measure the luminescence using a plate reader. The percentage of kinase inhibition is calculated relative to the controls, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[7][10][11][12][13]

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is a standard technique to assess changes in the expression levels of specific proteins, such as Bcl-2 and survivin, in response to treatment with nicotinonitrile derivatives.

Protocol Outline:

-

Cell Culture and Treatment: Culture the desired cancer cell line and treat with various concentrations of the nicotinonitrile derivative for a specified time.

-

Protein Extraction: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Bcl-2 or anti-survivin), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the protein expression level.[14][15][16][17][18]

Conclusion and Future Directions

Nicotinonitrile derivatives represent a versatile and promising class of compounds with a wide range of therapeutic applications. Their ability to modulate key signaling pathways in cancer, provide neuroprotection, influence metabolic processes, and combat microbial infections underscores their significance in drug discovery. The data and protocols presented in this guide offer a solid foundation for further research and development in this exciting area.

Future efforts should focus on optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. A deeper understanding of their mechanisms of action, particularly in metabolic and infectious diseases, will be crucial for their clinical translation. The continued exploration of the vast chemical space around the nicotinonitrile scaffold holds the potential to deliver novel and effective therapies for some of the most challenging diseases of our time.

References

- 1. Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are DGAT2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. Treatment of Metabolic Disorders Using Novel DGAT2 Inhibitors: Pyrazolopyridine and Triazolopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Nicotinamide N-methyltransferase Inhibition Mitigates Obesity-Related Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]

- 11. Secure Verification [cherry.chem.bg.ac.rs]

- 12. Antimicrobial activity of nicotine against a spectrum of bacterial and fungal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders | Semantic Scholar [semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 16. Chimeric peptidomimetic antibiotics against Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]

- 18. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application [pubmed.ncbi.nlm.nih.gov]

The Diazepine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The diazepine scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms, stands as a "privileged structure" in medicinal chemistry. Its unique conformational flexibility allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This guide provides a comprehensive overview of the diazepine core, focusing on its synthesis, therapeutic applications, structure-activity relationships, and the experimental protocols used in its evaluation, with a particular emphasis on the iconic 1,4-benzodiazepine class of drugs.

Therapeutic Significance and Mechanism of Action

Diazepine derivatives have found application in a vast range of therapeutic areas, from central nervous system (CNS) disorders to anticancer and antiviral therapies. The most prominent class, the benzodiazepines, exert their effects primarily through the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][2]

The GABA-A Receptor Signaling Pathway

Benzodiazepines act as positive allosteric modulators of the GABA-A receptor.[2] They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA.[3] This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization and reducing neuronal excitability.[3] This mechanism is the basis for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1]

Synthesis of the Diazepine Core

The synthesis of the diazepine scaffold, particularly the 1,4-benzodiazepine-2-one core, is a well-established process in organic chemistry. A common and historically significant route involves the condensation of a 2-aminobenzophenone with an amino acid ester, followed by cyclization.[1]

General Synthetic Workflow

The drug discovery process for novel diazepine derivatives typically follows a structured workflow, from initial hit identification to lead optimization and preclinical evaluation.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The pharmacological activity of benzodiazepines is highly dependent on the nature and position of substituents on the core scaffold. Quantitative structure-activity relationship (QSAR) studies are crucial for understanding these relationships and for the rational design of new derivatives with improved potency and selectivity.[4][5]

Table 1: SAR of Benzodiazepine Derivatives at the GABA-A Receptor

| Compound | R1 | R7 | R2' | Binding Affinity (Ki, nM) | Reference |

| Diazepam | -CH₃ | -Cl | -H | 1.5 - 5.0 | [5][6] |

| Lorazepam | -H | -Cl | -Cl | 1.2 - 2.5 | [7] |

| Flunitrazepam | -CH₃ | -NO₂ | -F | 0.5 - 1.5 | [8] |

| Clonazepam | -H | -NO₂ | -Cl | 0.2 - 1.0 | [7] |

| Alprazolam | Triazole ring | -Cl | -H | 2.0 - 7.0 | [5] |

Note: Binding affinities can vary depending on the experimental conditions and receptor subtype.

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of drug discovery research. Below are representative protocols for the synthesis of a key benzodiazepine and its evaluation in a standard behavioral assay.

Synthesis of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nordazepam)

This protocol describes the synthesis of Nordazepam, a key intermediate in the synthesis of Diazepam.[9]

Materials:

-

2-amino-5-chlorobenzophenone

-

Glycine ethyl ester hydrochloride

-

Pyridine (dry)

-

Ethanol

-

Thionyl chloride

Procedure:

-

Preparation of Glycine Ethyl Ester Hydrochloride: To a solution of glycine (10.0 g, 0.13 mole) in ethanol (100 ml), add thionyl chloride (10.6 ml, 0.15 mole) dropwise at 0-5 °C over 15 minutes. The reaction mixture is then slowly warmed to room temperature and stirred for 2 hours. The solvent is concentrated under reduced pressure to obtain glycine ethyl ester hydrochloride.[9]

-

Condensation and Cyclization: A mixture of 2-amino-5-chlorobenzophenone (5.0 g, 0.022 mole) and the prepared glycine ethyl ester hydrochloride (4.0 g, 0.0286 mole) is dissolved in dry pyridine (100 ml). The reaction mixture is heated to reflux at 120 °C and stirred for 18 hours.[9]

-

Work-up and Purification: After cooling, the reaction mixture is poured into water and the precipitated product is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol outlines a method to determine the binding affinity of a test compound to the benzodiazepine site on the GABA-A receptor.[6][10]

Materials:

-

Rat cortical membrane preparation (as a source of GABA-A receptors)

-

[³H]-Flumazenil (radioligand)

-

Test compound (e.g., a novel diazepine derivative)

-

Diazepam (for determining non-specific binding)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubation: In a final volume of 0.5 mL of Tris-HCl buffer, incubate 100 µg of cortical membrane protein with a specific concentration of [³H]-Flumazenil (e.g., 8.6 x 10⁻⁵ nmole) and varying concentrations of the test compound.[6]

-

Determination of Non-Specific Binding: In a parallel set of experiments, include a high concentration of unlabeled diazepam (e.g., 100 µM) to determine the non-specific binding of the radioligand.[6]

-

Equilibration: Incubate the samples for 35 minutes at 30 °C to allow the binding to reach equilibrium.[6]

-

Filtration and Washing: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The affinity of the test compound (Ki value) can then be determined by analyzing the competition binding data using appropriate software.

Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents and to screen for anxiolytic drugs.[11][12][13]

Apparatus:

-

A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

-

Acclimation: Allow the mice to acclimate to the testing room for at least 30-60 minutes before the experiment.[14]

-

Drug Administration: Administer the test compound (e.g., a diazepine derivative) or vehicle (control) to the mice at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).[12]

-

Testing: Place the mouse individually in the center of the maze, facing an open arm.[12]

-

Data Collection: Record the behavior of the mouse for a 5-minute period using a video tracking system. The primary parameters measured are the number of entries into and the time spent in the open and closed arms.[11][13]

-

Data Analysis: An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.[12]

Future Perspectives

The diazepine scaffold continues to be a fertile ground for drug discovery. Current research is focused on developing derivatives with improved subtype selectivity for GABA-A receptors to minimize side effects, as well as exploring novel applications in areas such as oncology and infectious diseases. The combination of rational drug design, advanced synthetic methodologies, and sophisticated biological evaluation techniques will undoubtedly lead to the discovery of new and improved diazepine-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. GABAA receptor - Wikipedia [en.wikipedia.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. academicjournals.org [academicjournals.org]

- 5. The Psychonauts’ Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. List of benzodiazepines - Wikipedia [en.wikipedia.org]

- 8. Methodology for benzodiazepine receptor binding assays at physiological temperature. Rapid change in equilibrium with falling temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 11. protocols.io [protocols.io]

- 12. rjptsimlab.com [rjptsimlab.com]

- 13. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]

In-depth Technical Guide on the Structure-Activity Relationship (SAR) of 6-(1,4-Diazepan-1-yl)nicotinonitrile Analogs as DAPK1 Inhibitors

A comprehensive review of the available scientific literature and patent databases did not yield specific structure-activity relationship (SAR) data for a series of 6-(1,4-diazepan-1-yl)nicotinonitrile analogs. While this specific chemical scaffold has been identified, detailed public information regarding the synthesis of a series of analogs and their corresponding biological activity, such as IC50 values against a specific target, is not available.

However, the structural features of this compound suggest a strong likelihood that this class of compounds is investigated as kinase inhibitors, with a particular focus on Death-Associated Protein Kinase 1 (DAPK1). DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that plays a crucial role in multiple cell signaling pathways, including apoptosis, autophagy, and inflammation. Its dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target.

This guide will, therefore, focus on the hypothesized role of this compound analogs as DAPK1 inhibitors. It will provide a detailed overview of the DAPK1 signaling pathway, standard experimental protocols for assessing DAPK1 inhibition, and a logical framework for a potential drug discovery workflow. While specific quantitative data for this series is absent, this guide will serve as a foundational document for researchers and drug development professionals interested in exploring this chemical space for DAPK1 modulation.

Core Concepts: The Rationale for Targeting DAPK1

The this compound scaffold contains key pharmacophoric features commonly found in kinase inhibitors. The nicotinonitrile core can act as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region. The 1,4-diazepane moiety provides a vector for exploring different regions of the ATP-binding pocket and for modulating physicochemical properties such as solubility and cell permeability.

DAPK1 Signaling Pathways

DAPK1 is a central node in several critical cellular pathways. Understanding these pathways is essential for elucidating the potential mechanism of action of inhibitors and for designing relevant cell-based assays.

Experimental Protocols

The evaluation of novel compounds as DAPK1 inhibitors involves a tiered approach, starting with in vitro biochemical assays and progressing to cell-based and in vivo models.

In Vitro DAPK1 Kinase Assay

Objective: To determine the direct inhibitory activity of test compounds on the catalytic activity of recombinant DAPK1.

Principle: This assay measures the phosphorylation of a specific substrate by DAPK1 in the presence of ATP. The amount of phosphorylated substrate or the amount of ADP produced is quantified as a measure of kinase activity.

Materials:

-

Recombinant human DAPK1 enzyme

-

Myosin light chain (MLC) or a synthetic peptide substrate

-

ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for non-radioactive methods)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Test compounds dissolved in DMSO

-

Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays; ADP-Glo™ Kinase Assay kit for luminescence-based detection)

Procedure (Luminescence-based):

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the kinase buffer, DAPK1 enzyme, and the peptide substrate.

-

Add the test compounds to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection kit (e.g., ADP-Glo™).

-

The luminescent signal is proportional to the amount of ADP generated and thus to the DAPK1 activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Apoptosis Assay

Objective: To assess the ability of DAPK1 inhibitors to protect cells from apoptosis induced by DAPK1 activation.

Principle: DAPK1 activation can induce apoptosis. An effective inhibitor should be able to rescue cells from this programmed cell death. Apoptosis can be measured by various methods, including caspase activity assays or Annexin V staining.

Materials:

-

A suitable cell line (e.g., HEK293T or a cancer cell line with inducible DAPK1 expression)

-

Cell culture medium and supplements

-

An agent to induce DAPK1-mediated apoptosis (e.g., an expression vector for a constitutively active DAPK1 mutant)

-

Test compounds

-

Caspase-Glo® 3/7 Assay System or Annexin V-FITC Apoptosis Detection Kit

-

Plate reader or flow cytometer

Procedure (Caspase Activity):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Transfect cells with a vector expressing a constitutively active form of DAPK1.

-

Treat the cells with various concentrations of the test compounds.

-

Incubate for a period sufficient to induce apoptosis (e.g., 24-48 hours).

-

Measure caspase-3/7 activity using a luminescent or fluorescent assay kit according to the manufacturer's instructions.

-

A decrease in the caspase signal in the presence of the compound indicates inhibition of DAPK1-mediated apoptosis.

-

Determine the EC50 value of the compound for apoptosis rescue.

Drug Discovery and Development Workflow

The development of novel DAPK1 inhibitors based on the this compound scaffold would typically follow a structured workflow.

Conclusion

While a detailed structure-activity relationship for this compound analogs is not publicly available, their structural characteristics strongly suggest their potential as DAPK1 inhibitors. This guide provides a foundational understanding of the DAPK1 signaling pathway, robust experimental protocols for inhibitor characterization, and a logical framework for a drug discovery program. Researchers and drug development professionals can use this information as a starting point for the design, synthesis, and evaluation of novel analogs within this chemical series to explore their therapeutic potential as modulators of DAPK1. The future disclosure of SAR data for this or related series will be invaluable in advancing the development of potent and selective DAPK1 inhibitors.

A Comprehensive Review of Synthesis Methods for Pyridine-Fused Diazepines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine-fused diazepine core is a significant heterocyclic scaffold in medicinal chemistry, demonstrating a wide range of biological activities. These compounds are recognized for their potential in the development of novel therapeutics, particularly targeting the central nervous system.[1][2] This technical guide provides a comprehensive overview of the primary synthetic strategies employed to construct this important molecular framework, including detailed experimental protocols for key reactions, quantitative data for comparative analysis, and visualizations of relevant biological pathways and experimental workflows.

Synthetic Strategies for the Pyridine-Fused Diazepine Core

The construction of the pyridine-fused diazepine ring system can be achieved through several synthetic approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The most prominent strategies include intramolecular cyclization reactions, multicomponent reactions (MCRs), and cycloaddition reactions.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a common and effective method for the formation of the seven-membered diazepine ring fused to a pyridine core. These reactions typically involve the formation of one or two new bonds on a pre-functionalized pyridine precursor.

One straightforward approach involves the condensation of a functionalized aminopyridine derivative with a suitable dielectrophile or a bifunctional reagent. A notable example is the synthesis of pyrido[3,2-e][3][4]diazepine-2,5-diones and pyrido[2,3-e][3][4]diazepine-2,5-diones. These scaffolds can be prepared through two primary methods:

-

Method A: Condensation with Azaisatoic Anhydrides: This method involves the condensation of α-amino acid methyl esters with 1H-pyrido[3,2-d][1][3]oxazine-2,4-dione or 1H-pyrido[2,3-d][1][3]oxazine-2,4-dione.[3]

-

Method B: Peptide Coupling Followed by Cyclization: This alternative route involves the peptide coupling of an α-amino acid methyl ester with a β-amino pyridine carboxylic acid, followed by an intramolecular cyclization facilitated by a base such as sodium hydride.[3]

These methods offer a versatile entry to a range of substituted pyridodiazepinediones, with yields varying depending on the specific substrates and reaction conditions.

The Schmidt reaction provides a direct method for the ring expansion of a ketone to a lactam. In the context of pyridine-fused diazepines, this reaction has been applied to tetrahydro-1,8-naphthyridin-4-ones to yield a mixture of pyrido[2,3-e]-1,4-diazepines and pyrido[2,3-b][3][4]diazepines.[5] This method offers a concise route to the diazepine core from readily available starting materials.

Multicomponent Reactions (MCRs)

Multicomponent reactions are highly efficient processes that allow the formation of complex molecules from three or more starting materials in a single synthetic operation. While specific examples for the direct synthesis of pyridine-fused diazepines via MCRs are less common in the readily available literature, the principles of MCRs are widely applied to the synthesis of related fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines.[6] The general strategy often involves a domino sequence of reactions, such as a Knoevenagel condensation followed by a [4+2] cycloaddition.[6] The adaptation of such methodologies to the synthesis of pyridodiazepines represents a promising area for future research.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic systems. For the synthesis of pyridine-fused diazepines, intramolecular [4+2] cycloadditions (Diels-Alder reactions) of pyridazine derivatives have been explored.[7][8] In this approach, a pyridazine ring acts as the diene, and a tethered alkyne serves as the dienophile. Thermal induction of the cycloaddition leads to the formation of the fused ring system, often with subsequent elimination of a small molecule like nitrogen to afford the final aromatic product.[7]

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a robust method for the formation of various ring sizes, including seven-membered rings.[9] This reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of a diene to form a cyclic alkene and a volatile byproduct, ethylene.[9] While direct applications of RCM for the synthesis of the core pyridine-fused diazepine skeleton were not prominently found in the reviewed literature, this strategy has been successfully employed in the synthesis of related nitrogen-containing heterocycles and holds potential for the construction of unsaturated pyridodiazepine derivatives.[10]

Quantitative Data Summary

The following tables summarize the reported yields for the synthesis of various pyridine-fused diazepine derivatives using the methods described above. This data is intended to provide a comparative overview of the efficiency of each synthetic route.

Table 1: Synthesis of Pyrido[3,2-e][3][4]diazepine-2,5-diones and Pyrido[2,3-e][3][4]diazepine-2,5-diones [3]

| Entry | Starting Amino Acid Methyl Ester | Product | Method | Yield (%) |

| 1 | L-Proline | Pyrido[3,2-e]pyrrolo[1,2-a][3][4]diazepine-6,11-dione | A | 75 |

| 2 | L-Proline | Pyrido[3,2-e]pyrrolo[1,2-a][3][4]diazepine-6,11-dione | B | 70 |

| 3 | L-Alanine | 3-Methyl-3,4-dihydro-1H-pyrido[3,2-e][3][4]diazepine-2,5-dione | A | 65 |

| 4 | L-Alanine | 3-Methyl-3,4-dihydro-1H-pyrido[3,2-e][3][4]diazepine-2,5-dione | B | 60 |

| 5 | L-Phenylalanine | 3-Benzyl-3,4-dihydro-1H-pyrido[3,2-e][3][4]diazepine-2,5-dione | A | 70 |

| 6 | L-Phenylalanine | 3-Benzyl-3,4-dihydro-1H-pyrido[3,2-e][3][4]diazepine-2,5-dione | B | 68 |

| 7 | L-Proline | Pyrido[2,3-e]pyrrolo[1,2-a][3][4]diazepine-6,11-dione | A | 70 |

| 8 | L-Proline | Pyrido[2,3-e]pyrrolo[1,2-a][3][4]diazepine-6,11-dione | B | 65 |

| 9 | L-Alanine | 3-Methyl-3,4-dihydro-1H-pyrido[2,3-e][3][4]diazepine-2,5-dione | A | 60 |

| 10 | L-Alanine | 3-Methyl-3,4-dihydro-1H-pyrido[2,3-e][3][4]diazepine-2,5-dione | B | 55 |

Table 2: Synthesis of Pyrimido[4,5-e][3][4]diazepines via Acylation/Cyclization [5]

| Entry | R¹ | R² | R³ | X | Yield (%) |

| 1 | Me | Me | H | Cl | 85 |

| 2 | Me | Me | Ph | Cl | 58 |

| 3 | Ph | H | H | Cl | 70 |

| 4 | Ph | H | Bn | Cl | 84 |

| 5 | Bn | H | H | Cl | 64 |

| 6 | Bn | H | CHCl₂ | Cl | 88 |

| 7 | Bn | H | H | Br | 38 |

| 8 | Bn | H | CHBr₂ | Br | 95 |

| 9 | CH₂-Furyl | H | H | Cl | 75 |

| 10 | CH₂-Furyl | H | Ph | Cl | 57 |

Experimental Protocols

This section provides detailed experimental procedures for representative synthetic methods discussed in this guide.

General Procedure for the Synthesis of Pyrido[3,2-e][3][4]diazepine-2,5-diones (Method B)[3]

To a solution of the appropriate β-amino pyridine carboxylic acid (1 mmol) in anhydrous THF (20 mL) is added 1,1'-carbonyldiimidazole (CDI) (1.2 mmol). The mixture is stirred at room temperature for 1 hour. The corresponding α-amino acid methyl ester hydrochloride (1.2 mmol) and triethylamine (1.5 mmol) are then added, and the reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude peptide is then dissolved in anhydrous THF (20 mL), and sodium hydride (60% dispersion in mineral oil, 1.5 mmol) is added portionwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched by the addition of water, and the solvent is removed under reduced pressure. The residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired pyrido[3,2-e][3][4]diazepine-2,5-dione.

General Procedure for the Synthesis of Pyrimido[4,5-e][3][4]diazepines[5]

To a solution of the appropriate 6-amino-5-(aminomethyl)pyrimidine (1 mmol) in anhydrous DMF (10 mL) is added the corresponding haloacyl halide (1.1 mmol) at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours. The solvent is then removed under reduced pressure. The crude intermediate is dissolved in DMF (10 mL), and sodium hydride (60% dispersion in mineral oil, 1.5 mmol) is added portionwise at 0 °C. The reaction mixture is then heated to 90 °C and stirred for 3-6 hours. After cooling to room temperature, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired pyrimido[4,5-e][3][4]diazepine.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a key biological pathway targeted by a class of pyridodiazepines and a general experimental workflow for their synthesis and evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Pyrido-annelated Diazepines, Oxazepines and Thiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Dipyridamole induces the phosphorylation of CREB to promote cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of 6-(1,4-Diazepan-1-yl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and purification of 6-(1,4-Diazepan-1-yl)nicotinonitrile, a valuable building block in medicinal chemistry and drug development. The protocols outlined below are based on established principles of nucleophilic aromatic substitution and standard purification techniques.

Introduction

This compound is a substituted nicotinonitrile derivative with potential applications as a scaffold in the design of novel therapeutic agents. The presence of the 1,4-diazepane moiety introduces a flexible, basic nitrogen-containing ring system, which can be crucial for interactions with biological targets. The nitrile group on the pyridine ring is a versatile handle for further chemical transformations. The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between a 6-halonicotinonitrile and 1,4-diazepane.

Data Presentation

Due to the limited availability of published experimental data for this compound, the following tables present predicted characterization data. This data is generated based on computational models and analysis of structurally similar compounds and should be used as a reference for experimental validation.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.45 | d | 1H | H-2 |

| 7.60 | dd | 1H | H-4 |

| 6.55 | d | 1H | H-5 |

| 3.80 | t | 4H | N-CH₂ (diazepane) |

| 3.00 | t | 4H | N-CH₂ (diazepane) |

| 2.05 | p | 2H | C-CH₂-C (diazepane) |

| 1.80 | br s | 1H | NH (diazepane) |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 161.0 | C-6 |

| 151.5 | C-2 |

| 139.0 | C-4 |

| 118.5 | CN |

| 106.0 | C-5 |

| 92.0 | C-3 |

| 49.0 | N-CH₂ (diazepane) |

| 47.5 | N-CH₂ (diazepane) |

| 27.0 | C-CH₂-C (diazepane) |

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Predicted) |

| [M+H]⁺ | 203.1291 |

| [M+Na]⁺ | 225.1110 |

Experimental Protocols

The following is a representative protocol for the synthesis of this compound based on the known reactivity of similar compounds. Optimization of reaction conditions may be necessary to achieve optimal yields and purity.

Synthesis of this compound

This procedure details the nucleophilic aromatic substitution of 6-chloronicotinonitrile with 1,4-diazepane.

Materials:

-

6-Chloronicotinonitrile

-

1,4-Diazepane (Homopiperazine)

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and condenser, add 6-chloronicotinonitrile (1.0 eq.), 1,4-diazepane (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 6-chloronicotinonitrile.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of this compound

The crude product can be purified by column chromatography on silica gel.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Glass column for chromatography

-

Collection tubes

-

TLC plates and developing chamber

Procedure:

-

Prepare a slurry of silica gel in dichloromethane and pack a glass column.

-